Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate
Overview
Description
Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and an isoindoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate typically involves the reduction of tert-butyl 5-nitroisoindoline-2-carboxylate. One common method includes the hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate in the presence of a palladium on carbon (Pd/C) catalyst and ethanol as the solvent. The reaction is carried out at room temperature for approximately 15 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoindoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The isoindoline core can interact with enzymes and receptors, modulating their function. Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-nitroisoindoline-2-carboxylate: A precursor in the synthesis of tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate.
Indole derivatives: Share a similar core structure and exhibit diverse biological activities.
Isoindoline derivatives: A broader class of compounds with various substituents on the isoindoline core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability, while the aminomethyl group provides sites for further chemical modification .
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVTVAVBOUPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-40-9 | |
Record name | tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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